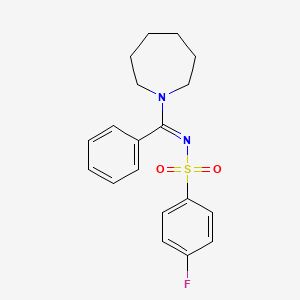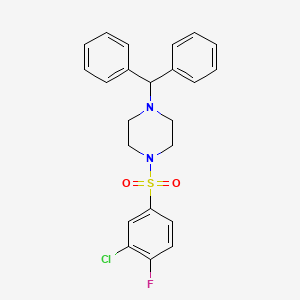![molecular formula C12H12N2O2 B2945803 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-43-6](/img/structure/B2945803.png)
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Vue d'ensemble
Description
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound that belongs to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their chemical stability, fluorescence, and high performance as pigments. They have been widely used in various applications, including organic electronics, due to their excellent electronic properties and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of N-phenylmaleimide with benzyl-bis-trimethylsilanylmethylamine. This reaction is carried out in the presence of silver fluoride in acetonitrile, yielding the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is facilitated by the stability and reactivity of the starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in organic electronics and materials science .
Applications De Recherche Scientifique
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of conjugated polymers and copolymers.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance pigments and organic semiconductors
Mécanisme D'action
The mechanism of action of 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets through its conjugated π-system. This interaction facilitates electron transfer processes, making it an effective component in organic electronic devices. The compound’s fluorescence is attributed to its ability to absorb and emit light at specific wavelengths, which is useful in various optical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Diketopyrrolopyrrole (DPP) derivatives: Known for their use in organic electronics and pigments.
Uniqueness
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of chemical stability, fluorescence, and electronic properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMTZRUVAWSTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)
![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)

![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)

![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)

![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2945735.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)

![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)
![6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2945742.png)
![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)
